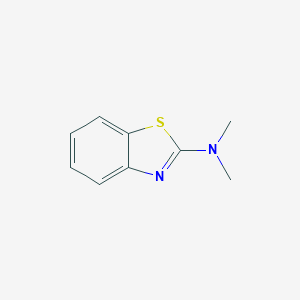

Benzothiazole, 2-dimethylamino-

Overview

Description

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and applications in various fields. These compounds are characterized by a benzene ring fused to a thiazole, a five-membered ring containing both sulfur and nitrogen atoms. The specific compound "2-dimethylamino-benzothiazole" is a derivative where the benzothiazole ring is substituted with a dimethylamino group at the second position.

Synthesis Analysis

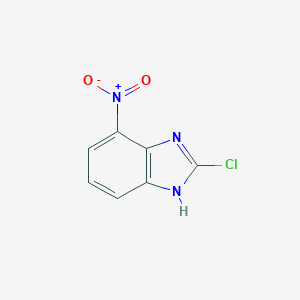

The synthesis of benzothiazole derivatives often involves the reaction of substituted 1,3-bis(dimethylamino)-trimethinium salts with other heterocyclic compounds. For instance, novel benzimidazole derivatives are synthesized using these salts with 2-aminobenzimidazole, indicating a versatile approach to creating a variety of benzothiazole-related structures . Additionally, analogues of riluzole, a drug known for its "antiglutamate" activity, have been synthesized, including monosubstituted 2-benzothiazolamines and 3-substituted derivatives, showcasing the potential for benzothiazole derivatives in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be influenced by various substituents. For example, the conformational properties of the free and methylated 2-amino group in benzothiazole have been studied, revealing that the amino group tends to be coplanar with the ring system. However, when a methyl group is present at the heterocyclic nitrogen, the NN-dimethylamino group may be distorted from coplanarity . This structural aspect is crucial as it can affect the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a range of chemical reactions. For instance, some 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives were synthesized by reacting chloroacetylamino thiazole derivatives with benzazol-2-thiole, demonstrating the reactivity of the thiazole moiety in nucleophilic substitution reactions . The ability to form various derivatives through chemical reactions expands the utility of benzothiazole compounds in different applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be quite diverse, depending on the specific substituents attached to the core structure. The ultraviolet spectral behavior of benzimidazole derivatives synthesized from benzothiazole precursors has been examined, indicating the potential for these compounds to absorb light in the UV range . The dual fluorescence observed in compounds like 2-(4'-(N,N-dimethylamino)phenyl)benzothiazole suggests complex photophysical behavior, which could be exploited in optical applications . Furthermore, the antimicrobial activity and toxicity of some thiazole derivatives have been tested, providing insight into their biological properties .

Scientific Research Applications

1. Anti-Tubercular Compounds

- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

- Results or Outcomes : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

2. Anticancer and Antiinflammatory Agents

- Summary of Application : Novel benzothiazole derivatives have been synthesized and evaluated as potential anticancer and antiinflammatory agents .

- . The effects of the compounds on the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) were evaluated by MTT method .

- Results or Outcomes : Twenty-five novel benzothiazole compounds were designed and synthesized, with their structures confirmed through spectrogram verification. The active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) was screened through a series of bioactivity assessments, which significantly inhibited the proliferation of A431, A549 and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .

3. Anti-Bacterial and Anti-Fungal Agents

- Summary of Application : Benzothiazole derivatives have been found to exhibit potent anti-bacterial and anti-fungal activities .

- Methods of Application : The compounds were synthesized and their structures were confirmed through spectroscopic methods. The anti-bacterial and anti-fungal activities of these compounds were evaluated using standard protocols .

- Results or Outcomes : The compounds showed significant inhibition against various bacterial and fungal strains. The results were compared with standard drugs and the benzothiazole derivatives showed comparable or better activity .

4. Anti-Oxidant Agents

- Summary of Application : Benzothiazole derivatives have been found to possess anti-oxidant properties .

- Methods of Application : The compounds were synthesized and their structures were confirmed through spectroscopic methods. The anti-oxidant activities of these compounds were evaluated using standard protocols .

- Results or Outcomes : The compounds showed significant anti-oxidant activity. The results were compared with standard drugs and the benzothiazole derivatives showed comparable or better activity .

5. Anti-Microbial Agents

- Summary of Application : Benzothiazole derivatives have been found to exhibit potent anti-microbial activities .

- Methods of Application : The compounds were synthesized and their structures were confirmed through spectroscopic methods. The anti-microbial activities of these compounds were evaluated using standard protocols .

- Results or Outcomes : The compounds showed significant inhibition against various microbial strains. The results were compared with standard drugs and the benzothiazole derivatives showed comparable or better activity .

6. Electrophosphorescent Emitter in OLEDs

- Summary of Application : Benzothiazole derivatives are used as electrophosphorescent emitter in Organic Light Emitting Diodes (OLEDs) .

- Methods of Application : The compounds were synthesized and their structures were confirmed through spectroscopic methods. The electrophosphorescent properties of these compounds were evaluated using standard protocols .

- Results or Outcomes : The compounds showed significant electrophosphorescent properties. The results were compared with standard materials and the benzothiazole derivatives showed comparable or better performance .

Safety And Hazards

Future Directions

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name |

N,N-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-11(2)9-10-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHDPQKLSOXBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193728 | |

| Record name | Benzothiazole, 2-dimethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzothiazole, 2-dimethylamino- | |

CAS RN |

4074-74-2 | |

| Record name | N,N-Dimethyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4074-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-dimethylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2-dimethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.